molecular formula C12H18N2 B8750550 4-[(1-Methylpyrrolidin-2-yl)methyl]aniline CAS No. 66162-54-7

4-[(1-Methylpyrrolidin-2-yl)methyl]aniline

Cat. No. B8750550
M. Wt: 190.28 g/mol
InChI Key: VDSNKERDALCECS-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Boil 2.04 g of 5-(4-aminobenzyl)-1-methylpyrrolidin-2-one and 0.7 g of lithium aluminum hydride under reflux for 20 hours in 20 ml of tetrahydrofuran. Decompose the resulting reaction product by admixing it with ice water. After adding 10 ml of 6 N sodium hydroxide solution to the decomposed product, extract it with diethyl ether. Dry the ether extract over sodium sulfate and concentrate it to obtain the title compound in free-base form. Convert the thus-obtained base into the dihydrochloride [m.p. (from methanol/ether)>242° (decomp.)] with methanol/ethereal hydrochloric acid.
Name
5-(4-aminobenzyl)-1-methylpyrrolidin-2-one
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[N:11]([CH3:12])[C:10](=O)[CH2:9][CH2:8]2)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O1CCCC1>[NH2:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][CH:7]2[CH2:8][CH2:9][CH2:10][N:11]2[CH3:12])=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
5-(4-aminobenzyl)-1-methylpyrrolidin-2-one
Quantity
2.04 g
Type
reactant
Smiles
NC1=CC=C(CC2CCC(N2C)=O)C=C1
Name
Quantity
0.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction product
EXTRACTION
Type
EXTRACTION
Details
extract it with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the ether
EXTRACTION
Type
EXTRACTION
Details
extract over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate it

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(CC2N(CCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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